molecular formula C14H21NOS B1463540 (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol CAS No. 864410-59-3

(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol

Cat. No.: B1463540
CAS No.: 864410-59-3
M. Wt: 251.39 g/mol
InChI Key: NTLYPZWLTBQOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol is an organic compound that features a piperidine ring substituted with a methylsulfanylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Methylsulfanylphenyl Group: This step involves the alkylation of the piperidine ring with a methylsulfanylphenyl halide under basic conditions.

    Addition of the Methanol Group: The final step involves the reduction of a carbonyl precursor to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl precursor can be reduced to the methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the position adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may play a role in binding to these targets, while the piperidine ring provides structural stability. The methanol group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

    (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanol: Similar structure but with the methanol group at a different position.

    (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)propanol: Similar structure but with a propanol group instead of methanol.

Uniqueness: The unique combination of the piperidine ring, methylsulfanylphenyl group, and methanol group in (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol provides distinct chemical properties and potential applications that are not shared by its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-17-14-6-4-12(5-7-14)9-15-8-2-3-13(10-15)11-16/h4-7,13,16H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLYPZWLTBQOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.